molecular formula C22H25N3O3S2 B3314208 N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide CAS No. 950420-87-8

N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B3314208
CAS No.: 950420-87-8
M. Wt: 443.6 g/mol
InChI Key: LBHDIEGBUXHRRI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide is a synthetic organic compound featuring a 1H-imidazole core substituted at positions 2, 4, and 5. Key structural elements include:

  • Position 2: A phenyl group (C₆H₅).
  • Position 4: A 4-methylbenzenesulfonyl (tosyl) group (C₇H₇SO₂).
  • Position 5: A sulfanyl (-S-) linker connecting to an N-tert-butyl acetamide moiety (CH₂-C(O)-NH-C(CH₃)₃).

The compound’s molecular formula is estimated as C₂₂H₂₆N₃O₃S₂, with a molecular weight of approximately 444.65 g/mol (calculated).

Properties

IUPAC Name

N-tert-butyl-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-10-12-17(13-11-15)30(27,28)21-20(29-14-18(26)25-22(2,3)4)23-19(24-21)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHDIEGBUXHRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the imidazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with tert-butylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl and imidazole groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to two analogs ( and ) with modifications to the heterocyclic core, sulfonyl substituents, or amide groups.

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide (Target Compound) C₂₂H₂₆N₃O₃S₂ ~444.65 Tosyl, phenyl, tert-butyl amide Not provided
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide (Analog 1) C₁₄H₁₉N₅O₂S 321.40 4-Methoxyphenyl-tetrazole, tert-butyl amide 445429-13-0
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (Analog 2) C₂₀H₂₀N₃O₃S₂ ~438.52 Benzenesulfonyl, phenyl, cyclopropyl amide 736169-76-9
Key Observations:

Heterocyclic Core: The target compound and Analog 2 use an imidazole ring, while Analog 1 employs a tetrazole. Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability in drug design . The imidazole’s planarity in the target compound and Analog 2 may facilitate π-π stacking interactions, unlike the non-planar tetrazole in Analog 1.

Sulfonyl Groups :

  • The tosyl group (4-methylbenzenesulfonyl) in the target compound introduces a methyl substituent, increasing hydrophobicity compared to the unsubstituted benzenesulfonyl group in Analog 2.
  • Analog 1 lacks a sulfonyl group but includes a methoxy group on the tetrazole-linked phenyl ring, which is electron-donating and may alter solubility.

Analog 2 uses a smaller cyclopropyl amide, which may improve solubility but reduce steric hindrance.

Physicochemical and Electronic Properties

Table 2: Inferred Properties
Property Target Compound Analog 1 Analog 2
Solubility Low (bulky tert-butyl) Moderate (methoxy group) Moderate (cyclopropyl)
Electron Effects Strongly electron-withdrawing (tosyl) Electron-donating (methoxy) Moderately electron-withdrawing (benzenesulfonyl)
Hydrogen Bonding High (imidazole NH, sulfonyl O) Moderate (tetrazole N) High (imidazole NH, sulfonyl O)
Key Insights:
  • The target compound’s tosyl group and imidazole NH may enable strong hydrogen bonding, critical for target engagement in enzyme inhibition.
  • Analog 1’s methoxy group could enhance solubility but reduce electronic interactions compared to sulfonyl-containing analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide
Reactant of Route 2
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N-tert-butyl-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide

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